2-(Aminomethyl)-5-fluorobenzene-1-thiol
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Overview
Description
2-(Aminomethyl)-5-fluorobenzene-1-thiol is an organic compound characterized by the presence of an aminomethyl group, a fluorine atom, and a thiol group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)-5-fluorobenzene-1-thiol typically involves multi-step organic reactionsThe fluorine atom is usually introduced through halogenation reactions using fluorinating agents .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-(Aminomethyl)-5-fluorobenzene-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to modify the aminomethyl group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Modified aminomethyl derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
2-(Aminomethyl)-5-fluorobenzene-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive thiol group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-5-fluorobenzene-1-thiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with proteins, affecting their function. The fluorine atom can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
2-(Aminomethyl)benzene-1-thiol: Lacks the fluorine atom, which may result in different reactivity and biological activity.
5-Fluorobenzene-1-thiol: Lacks the aminomethyl group, affecting its chemical properties and applications.
2-(Aminomethyl)-5-chlorobenzene-1-thiol: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical behavior
Uniqueness: The presence of both the aminomethyl group and the fluorine atom in 2-(Aminomethyl)-5-fluorobenzene-1-thiol imparts unique chemical properties, such as increased reactivity and potential for specific biological interactions. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
717092-78-9 |
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Molecular Formula |
C7H8FNS |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
2-(aminomethyl)-5-fluorobenzenethiol |
InChI |
InChI=1S/C7H8FNS/c8-6-2-1-5(4-9)7(10)3-6/h1-3,10H,4,9H2 |
InChI Key |
NPCODDYTBZZKTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)S)CN |
Origin of Product |
United States |
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